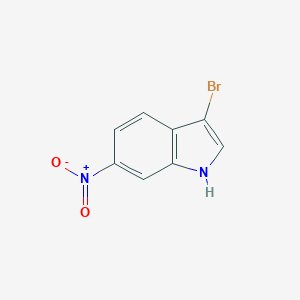

3-Bromo-6-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHNSXKCMBQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563210 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126807-09-8 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Bromo-6-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Bromo-6-nitro-1H-indole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the presence of versatile functional groups on the indole scaffold, a common motif in biologically active compounds. This document outlines plausible synthetic routes, detailed experimental protocols, and a thorough characterization profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol [1] |

| Appearance | Solid (predicted) |

| Melting Point | Not available in the literature. Estimated to be in the range of 180-220 °C. |

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways: the bromination of commercially available 6-nitroindole or the nitration of 3-bromoindole. The former is generally preferred due to the directing effects of the nitro group and the high regioselectivity of electrophilic bromination at the C3 position of the indole ring.

Experimental Protocol 1: Bromination of 6-nitroindole

This protocol describes the synthesis of this compound from 6-nitroindole using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

6-nitroindole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 6-nitroindole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Experimental Protocol 2: Nitration of 3-bromoindole

This alternative protocol outlines the synthesis via nitration of 3-bromoindole. Careful control of the reaction conditions is crucial to favor nitration on the benzene ring over other positions.

Materials:

-

3-bromoindole

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.

-

Slowly add 3-bromoindole (1.0 equivalent) to the cold sulfuric acid with stirring, maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a separate portion of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 3-bromoindole over 30 minutes, ensuring the temperature does not exceed 5 °C.[2]

-

After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography using a hexane-ethyl acetate solvent system.

Characterization of this compound

Due to the limited availability of experimental data in the public domain, the following characterization data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N-H |

| ~8.5 | d | 1H | H-7 |

| ~8.0 | dd | 1H | H-5 |

| ~7.8 | s | 1H | H-2 |

| ~7.6 | d | 1H | H-4 |

¹³C NMR (Predicted): (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-6 |

| ~138 | C-7a |

| ~128 | C-3a |

| ~125 | C-2 |

| ~120 | C-4 |

| ~118 | C-5 |

| ~110 | C-7 |

| ~95 | C-3 |

Infrared (IR) Spectroscopy

The predicted key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1520 and ~1340 | Strong | Asymmetric and Symmetric NO₂ Stretch[3] |

| ~1600 | Medium | C=C Aromatic Ring Stretch |

| ~800-600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 240/242 | [M]⁺ molecular ion peak (presence of Bromine isotopes) |

| 194/196 | [M - NO₂]⁺ |

| 115 | [M - Br - NO₂]⁺ |

| 89 | Further fragmentation of the indole ring |

Visualizing the Workflow and Characterization Logic

To better illustrate the process, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for this compound.

Caption: Logic of characterization techniques.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 3-Bromo-6-nitro-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with data extrapolated from closely related analogs to offer a robust resource for research and development activities.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 241.04 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents such as methanol, chloroform, and dichloromethane. | --INVALID-LINK--[1] |

Synthesis and Characterization

A general protocol for the regioselective nitration of indoles has been reported, which could be adapted for this synthesis.[2] This method utilizes an electrophilic substitution reaction with an ammonium tetramethylnitrate reagent under non-acidic and non-metallic conditions.[2]

Proposed Synthetic Workflow

Caption: Proposed synthetic routes for this compound.

Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons on the indole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo and nitro groups.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole ring, as well as strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.

Potential Biological Activity

While specific biological activity for this compound has not been extensively reported, the well-documented pharmacological profiles of related bromo- and nitro-substituted indole derivatives suggest several potential areas of interest for researchers. Indole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][4]

The presence of a nitro group can confer significant biological activity, with many nitro compounds displaying antimicrobial and antiparasitic properties.[5] Brominated indoles have also been a subject of interest in drug discovery, with studies highlighting their potential as anti-inflammatory and neuroprotective agents.[6]

Potential Signaling Pathway Involvement

Based on the activities of similar compounds, this compound could potentially interact with various cellular signaling pathways. For instance, some brominated indoles have been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway.

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt existing protocols for similar indole derivatives.

For the synthesis, a general procedure for the nitration of N-Boc protected indoles can be found in the work by Wang et al. (2023), which describes a regioselective synthesis of 3-nitroindoles.[2]

For biological evaluation, standard assays would be employed depending on the therapeutic area of interest. For example, to assess antimicrobial activity, a broth microdilution method to determine the minimum inhibitory concentration (MIC) would be appropriate. For anti-inflammatory activity, assays measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells could be utilized.

This technical guide serves as a foundational resource for researchers and scientists. As more experimental data for this compound becomes available, this document will be updated to reflect the latest findings.

References

- 1. Buy 3-Bromo-1H-indole-6-carbaldehyde | 1372096-39-3 [smolecule.com]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 3-Bromo-6-nitro-1H-indole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-nitro-1H-indole is a halogenated and nitrated derivative of the indole heterocyclic system. Indole and its derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals. The presence of a bromine atom and a nitro group is anticipated to significantly influence the molecule's electronic properties and reactivity, making it a potentially valuable intermediate in organic synthesis. This guide outlines the expected spectroscopic characteristics, proposes a synthetic route, and details generalized experimental protocols for its characterization.

Spectroscopic Data

While specific experimental data for this compound is not currently published, the following tables summarize the expected spectroscopic characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 12.5 | br s | 1H | N-H (indole) |

| ~8.4 - 8.6 | d | 1H | H-7 |

| ~8.0 - 8.2 | dd | 1H | H-5 |

| ~7.7 - 7.9 | d | 1H | H-4 |

| ~7.5 - 7.7 | s | 1H | H-2 |

Note: The chemical shifts are estimations. The electron-withdrawing nitro group at C-6 will deshield protons on the benzene ring, shifting them downfield. The C-2 proton is expected to be a singlet.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-6 |

| ~135 | C-7a |

| ~130 | C-2 |

| ~125 | C-3a |

| ~120 | C-4 |

| ~116 | C-5 |

| ~110 | C-7 |

| ~95 | C-3 |

Note: The carbon bearing the nitro group (C-6) is expected to be significantly downfield. The C-3 carbon, attached to bromine, will also be shifted downfield compared to unsubstituted indole, but its signal may be broadened due to quadrupolar relaxation of the bromine nucleus.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch |

| ~1520 and ~1340 | Strong | Asymmetric and symmetric N-O stretches of NO₂ group |

| ~1600-1450 | Medium | C=C aromatic ring stretches |

| ~800-600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 240/242 | Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of bromine (approx. 1:1 ratio) |

| 194/196 | Loss of NO₂ |

| 161/163 | Loss of Br |

| 115 | Loss of Br and NO₂ |

Note: The molecular weight of this compound is 241.04 g/mol . The presence of bromine provides a characteristic isotopic pattern.

Synthetic Approach

A plausible synthetic route to this compound involves the nitration of 3-bromo-1H-indole. Direct bromination of 6-nitroindole is an alternative, though the regioselectivity might be more challenging to control.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis: Nitration of 3-Bromo-1H-indole

-

Reaction Setup: To a stirred solution of 3-bromo-1H-indole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

Reaction Conditions: The temperature is maintained below 10 °C during the addition. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization

Caption: General workflow for synthesis and characterization.

4.2.1 NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

4.2.2 IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

4.2.3 Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The expected spectroscopic data and general protocols outlined here offer valuable guidance for researchers and scientists working with this and related indole derivatives. The unique substitution pattern of this molecule suggests it could be a versatile building block in the development of novel compounds with potential applications in medicinal chemistry and materials science.

Crystal Structure Analysis of 3-Bromo-6-nitro-1H-indole: A Methodological Overview in the Absence of Direct Experimental Data

A comprehensive search of established crystallographic databases and the scientific literature did not yield a specific crystal structure analysis for 3-Bromo-6-nitro-1H-indole. This indicates that while the compound is commercially available for research purposes, its single-crystal X-ray diffraction data, which is essential for a detailed structural elucidation, has not been publicly reported.

Therefore, this guide will provide a detailed methodological framework for the crystal structure analysis of a closely related and structurally characterized compound: 6-Bromo-1H-indole-2,3-dione hemihydrate . This will serve as an in-depth, illustrative example for researchers, scientists, and drug development professionals on the experimental protocols and data presentation involved in the crystallographic analysis of substituted indoles. The provided methodologies and data visualizations are based on established practices in X-ray crystallography and are intended to be a valuable resource for the analysis of similar indole derivatives.

I. Synthesis and Crystallization of Indole Derivatives

The synthesis of substituted indoles can be achieved through various established chemical routes. For instance, the synthesis of bromoindole derivatives can be performed via electrophilic bromination of the indole ring using reagents like N-bromosuccinimide (NBS). The introduction of a nitro group can be accomplished through nitration reactions, although regioselectivity can be a challenge.

General Synthetic Approach for a Substituted Indole:

Caption: General synthetic pathway for a bromo-nitro-indole derivative.

Crystallization Protocol:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for indole derivatives include acetone, ethanol, methanol, and chloroform.

-

Dissolution: The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a saturated or near-saturated solution.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

-

Crystal Harvesting: Once well-formed crystals of sufficient size are observed, they are carefully harvested from the mother liquor.

II. X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Workflow:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement:

A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice. The structural model is then refined to achieve the best possible fit with the experimental data.

III. Structural Data for 6-Bromo-1H-indole-2,3-dione Hemihydrate

The following tables summarize the crystallographic data for 6-Bromo-1H-indole-2,3-dione hemihydrate as a representative example.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₄BrNO₂·0.5H₂O |

| Formula Weight | 235.04 |

| Temperature | 120 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.4556 (11) Å |

| b | 12.9055 (19) Å |

| c | 15.655 (4) Å |

| α | 90° |

| β | 94.88 (3)° |

| γ | 90° |

| Volume | 1565.5 (4) ų |

| Z | 8 |

| Calculated Density | 1.993 Mg/m³ |

| Absorption Coefficient | 5.67 mm⁻¹ |

| F(000) | 920 |

| Data Collection | |

| Theta range for data collection | 3.2 to 25.4° |

| Index ranges | -8≤h≤8, -15≤k≤15, -18≤l≤18 |

| Reflections collected | 13613 |

| Independent reflections | 1429 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1429 / 2 / 121 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.065 |

| R indices (all data) | R1 = 0.048, wR2 = 0.071 |

| Largest diff. peak and hole | 0.45 and -0.48 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| Br(1)-C(6) | 1.903(3) | N(1)-C(8) | 1.405(4) |

| O(1)-C(1) | 1.209(4) | C(1)-C(2) | 1.545(4) |

| O(2)-C(2) | 1.209(4) | C(6)-C(7) | 1.391(4) |

| N(1)-C(1) | 1.405(4) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle/Torsion | Atoms | Angle/Torsion |

| Bond Angles | Torsion Angles | ||

| C(8)-N(1)-C(1) | 111.4(2) | C(8)-N(1)-C(1)-C(2) | -0.6(4) |

| O(1)-C(1)-N(1) | 126.8(3) | N(1)-C(1)-C(2)-C(3) | 0.4(4) |

| O(2)-C(2)-C(3) | 126.3(3) | C(2)-C(3)-C(8)-N(1) | -0.2(3) |

| C(5)-C(6)-Br(1) | 119.5(2) |

IV. Intermolecular Interactions

The crystal packing of 6-Bromo-1H-indole-2,3-dione hemihydrate is stabilized by a network of intermolecular interactions, including hydrogen bonds and halogen bonds. The water molecule plays a crucial role in linking the isatin molecules through O—H···O and N—H···O hydrogen bonds, forming a two-dimensional framework. Additionally, close Br···O contacts contribute to the overall stability of the crystal structure.

Logical Relationship of Intermolecular Forces:

Caption: Intermolecular forces contributing to the crystal lattice.

V. Conclusion

While the specific crystal structure of this compound remains to be determined, the methodologies and data presented for the analogous compound, 6-Bromo-1H-indole-2,3-dione hemihydrate, provide a comprehensive template for such an analysis. The detailed examination of unit cell parameters, bond lengths, bond angles, and intermolecular interactions is fundamental to understanding the structure-property relationships of these and other indole derivatives, which is of significant interest in the fields of medicinal chemistry and materials science. Future research focused on the crystallization and X-ray diffraction of this compound would be a valuable contribution to the structural chemistry of this class of compounds.

Regioselective Synthesis of 3,6-Disubstituted Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern on the indole ring profoundly influences its biological activity. Among the vast array of substituted indoles, the 3,6-disubstituted motif is of significant interest due to its prevalence in compounds exhibiting a range of therapeutic effects, including anticancer and kinase inhibitory activities. This technical guide provides a comprehensive overview of key regioselective strategies for the synthesis of 3,6-disubstituted indoles, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

Two primary and reliable strategies for the regioselective synthesis of 3,6-disubstituted indoles are the functionalization of pre-substituted indoles and the classic Fischer indole synthesis.

Strategy 1: C3-Functionalization of 6-Substituted Indoles

A robust approach to 3,6-disubstituted indoles involves the introduction of a substituent at the C6 position, followed by regioselective functionalization at the electron-rich C3 position. A common starting material for this strategy is 6-bromoindole, which is commercially available or can be synthesized. The bromine atom serves as a versatile handle for further modifications via cross-coupling reactions or can be retained in the final product.

A prominent example of this strategy is the Friedel-Crafts acylation of 6-bromoindole to introduce an acyl group at the C3 position. This reaction is typically catalyzed by a Lewis acid or a metal triflate and can be efficiently carried out under microwave irradiation.[1]

Workflow for C3-Acylation of 6-Bromoindole

Caption: A generalized experimental workflow for the microwave-assisted C3-acylation of 6-bromoindole.

This protocol describes the microwave-assisted synthesis of 3-acyl-6-bromoindoles.

Materials:

-

6-bromoindole

-

Acid anhydride (linear or aromatic)

-

Yttrium(III) triflate (Y(OTf)₃)

-

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)

-

Microwave synthesizer

Procedure:

-

A 10 mL microwave vessel is charged with 6-bromoindole (1.0 mmol), the corresponding acid anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMI]BF₄ (1 mmol).

-

The vessel is sealed and placed in the microwave synthesizer.

-

The reaction mixture is irradiated under specific conditions (time and temperature will vary depending on the anhydride used).

-

After completion, the reaction mixture is cooled to room temperature.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-acyl-6-bromoindole.

Quantitative Data for Synthesis of 3-Acyl-6-bromoindoles [1]

| Entry | R Group in (RCO)₂O | Product | Yield (%) |

| 1 | Phenyl | (6-bromo-1H-indol-3-yl)(phenyl)methanone | 59.9 |

| 2 | 4-Methylphenyl | (6-bromo-1H-indol-3-yl)(4-methylphenyl)methanone | 62.5 |

| 3 | 4-Methoxyphenyl | (6-bromo-1H-indol-3-yl)(4-methoxyphenyl)methanone | 50.0 |

Strategy 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring system.[2][3] To achieve a 3,6-disubstituted pattern, a para-substituted phenylhydrazine is reacted with a suitable ketone or aldehyde under acidic conditions. The para-substituent in the phenylhydrazine will become the substituent at the C6 position of the indole, while the choice of the carbonyl compound determines the substituent at the C3 position.

Reaction Scheme for Fischer Indole Synthesis of a 3,6-Disubstituted Indole

Caption: General reaction scheme for the Fischer indole synthesis to produce 3,6-disubstituted indoles.

This protocol provides a general, solvent-free method for the Fischer indole synthesis.

Materials:

-

para-Substituted phenylhydrazine

-

Ketone or aldehyde

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)

Procedure:

-

A mixture of the para-substituted phenylhydrazine (1.0 mmol), the carbonyl compound (1.0 mmol), and the acid catalyst (e.g., 3.0 mmol of p-toluenesulfonic acid monohydrate) is placed in a test tube.

-

The mixture is heated, with mixing, on a water bath at approximately 100 °C for a designated time (typically 5-15 minutes).

-

The reaction mixture is cooled to room temperature, and water is added.

-

The crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Fischer Indole Synthesis

While a specific example for a 3,6-disubstituted indole with precise yields under the solvent-free conditions was not found in the immediate search, the Fischer indole synthesis is known to provide moderate to excellent yields depending on the substrates and conditions. For instance, the reaction of phenylhydrazine with 3-pentanone under solvent-free conditions with p-toluenesulfonic acid gives 2-ethyl-3-methylindole in good yield.[4] A similar outcome can be expected for the synthesis of 3,6-disubstituted indoles using appropriately substituted starting materials.

Biological Relevance and Signaling Pathways

Indole derivatives are potent modulators of various signaling pathways implicated in cancer and other diseases. Their ability to inhibit protein kinases makes them attractive candidates for drug development.

Indole Derivatives as Kinase Inhibitors

Many indole-containing compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling.[5] Dysregulation of kinase activity is a hallmark of cancer, and targeting these enzymes is a key therapeutic strategy. 3,5-disubstituted indoles have been specifically investigated as Pim kinase inhibitors, which are promising targets in hematological cancers.[6]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers. Indole derivatives have been shown to inhibit this pathway, making them valuable as potential anticancer agents.[7]

Involvement in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[8] Indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK signaling pathway.[8]

Illustrative Signaling Pathway Targeted by Indole Derivatives

Caption: Simplified diagram of the PI3K/Akt/mTOR and MAPK signaling pathways, highlighting potential points of inhibition by 3,6-disubstituted indole derivatives.

Conclusion

The regioselective synthesis of 3,6-disubstituted indoles is a critical endeavor in medicinal chemistry and drug discovery. The strategies outlined in this guide, namely the C3-functionalization of 6-substituted indoles and the Fischer indole synthesis, provide reliable and versatile routes to this important class of compounds. The provided experimental protocols and quantitative data serve as a practical starting point for researchers in the field. Furthermore, the understanding of how these molecules can interact with key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, underscores their therapeutic potential and will continue to drive the development of novel indole-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. scispace.com [scispace.com]

- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Biological Screening of Novel Bromo-Nitro-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel bromo-nitro-indole derivatives, a class of compounds demonstrating significant potential in therapeutic applications. The indole scaffold, a privileged structure in medicinal chemistry, when substituted with bromo and nitro groups, exhibits a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document outlines the key findings, presents quantitative data in a structured format, details experimental protocols for crucial assays, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

The biological activity of novel bromo-nitro-indole derivatives has been evaluated against various targets. The following tables summarize the quantitative data from different screening assays, providing a comparative view of their potency.

Anticancer Activity

The cytotoxic effects of bromo-nitro-indole derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Anticancer Activity of Bromo-Nitro-Indole Derivatives (IC50, µM)

| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (Leukemia) | U-937 (Leukemia) | MOLT-3 (Leukemia) | NALM-6 (Leukemia) | Reference |

| Bromo indole derivative 4c | - | - | - | 0.9 | - | - | - | [1] |

| Nitro indole derivative 5c | - | - | - | 1.76 | - | - | - | [1] |

| 3f-h (N-benzyl indole analogues) | - | - | - | - | Generally lower activity | Generally lower activity | Generally lower activity | [2] |

| 3a-b & 3c-e (N-H or N-alkyl derivatives) | - | - | - | - | One-digit to double-digit nanomolar IC50 | One-digit to double-digit nanomolar IC50 | One-digit to double-digit nanomolar IC50 | [2] |

| Substituted 5-nitroindole 5 | 5.08 ± 0.91 | - | - | - | - | - | - | [3] |

| Substituted 5-nitroindole 7 | 5.89 ± 0.73 | - | - | - | - | - | - | [3] |

Note: "-" indicates data not available in the cited sources.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Bromo-Nitro-Indole Derivatives (MIC, µg/mL)

| Compound/Derivative | Escherichia coli | Klebsiella planticola | Candida albicans | Reference |

| Bromo compound 4a | Better activity | Better activity | - | [1] |

| Bromo compound 4c | Better activity | Better activity | - | [1] |

| Bromo compound 4d | Better activity | Better activity | - | [1] |

| Nitro compound 5c | Potent | Potent | Better inhibitor | [1] |

| Nitro compound 5d | Potent | Potent | Better inhibitor | [1] |

| Nitro compound 5e | Potent | Potent | Better inhibitor | [1] |

Note: "Better activity" and "Potent" are qualitative descriptions from the source. "-" indicates data not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological screenings. The following sections provide standardized protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Add varying concentrations of the bromo-nitro-indole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[5]

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the bromo-nitro-indole derivative in a suitable solvent. Perform serial two-fold dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate.[5][6]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[7]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can enhance understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by bromo-nitro-indole derivatives and a general workflow for their biological screening.

Signaling Pathways

Bromo-nitro-indole derivatives have been shown to modulate critical signaling pathways involved in cancer progression, such as the NF-κB and c-Myc pathways.

References

- 1. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyrusbio.com.tw [cyrusbio.com.tw]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

The Synthetic Versatility of 3-Bromo-6-nitro-1H-indole: A Gateway to Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of functionalized indoles, 3-Bromo-6-nitro-1H-indole stands out as a versatile building block, offering a unique combination of reactive sites for the construction of complex molecular architectures. The presence of a bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the nitro group at the 6-position can be a handle for further transformations or contribute to the biological activity of the final compound. This technical guide explores the synthetic potential of this compound, providing insights into its reactivity and detailed protocols for its application in key synthetic transformations.

Core Reactivity and Synthetic Applications

This compound is a valuable starting material for the synthesis of a diverse range of substituted indoles. Its synthetic utility is primarily centered around the C-Br bond at the 3-position, which readily participates in various cross-coupling reactions. This allows for the introduction of aryl, vinyl, and amino moieties, paving the way for the creation of novel compounds with potential therapeutic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the indole and an alkene, leading to the synthesis of 3-vinylindoles. These compounds can serve as precursors for a variety of other functional groups. A general protocol for the Heck reaction involves reacting the aryl bromide with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)2), a base (e.g., Na2CO3 or triethylamine), and a suitable solvent like DMF[2][3].

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 3-position of the indole ring. This opens up possibilities for synthesizing a wide range of 3-aminoindole derivatives. A general procedure for the Buchwald-Hartwig amination of aryl bromides involves the use of a palladium catalyst, a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a solvent like toluene[4][5]. For example, the coupling of morpholine with 2-bromotoluene has been reported to yield N-(2-methylphenyl)morpholine in 99% yield[6].

Experimental Protocols

While specific experimental data for this compound is limited, the following protocols for analogous substrates provide a strong starting point for reaction optimization.

Table 1: Generalized Reaction Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl2 (3) | - | K2CO3 (2) | DME/H2O | 80 | ~68 | [1] |

| Heck | Alkene | Pd(OAc)2 (5) | - | Na2CO3 or Et3N (2) | DMF | 100-110 | Variable | [2][3] |

| Buchwald-Hartwig | Amine | Pd2(dba)3 (0.09) | (±)-BINAP (0.175) | NaOtBu (1.25) | Toluene | 80 | ~60-99 | [5][6] |

Detailed Experimental Protocols (Adapted from Analogous Systems)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

-

To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.03 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of dimethoxyethane (DME) and water (e.g., 4:1 ratio, 5 mL).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of this compound

-

In a sealed reaction vial, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), and sodium carbonate (2.0 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

-

Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

-

To a Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and BINAP (0.015 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene (5 mL).

-

Heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Biological Significance of 6-Nitroindole Derivatives

The 6-nitroindole scaffold is a recurring motif in a variety of biologically active molecules, particularly in the realm of oncology. Derivatives of 6-nitroindole have been investigated for their potential as anticancer agents, with some studies highlighting their ability to inhibit key signaling pathways involved in cancer progression.

Kinase Inhibition

Many indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Substituted indoles have shown inhibitory activity against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize[1][4][6][7][8]. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.

Induction of Apoptosis

Several studies have demonstrated that nitro-substituted indole derivatives can induce apoptosis, or programmed cell death, in cancer cells[6][9][10][11][12]. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer. The ability of these compounds to trigger apoptotic pathways, often through the activation of caspases, highlights their therapeutic potential.

Visualizing Synthetic Pathways and Biological Mechanisms

To better illustrate the synthetic and biological concepts discussed, the following diagrams are provided.

Synthetic routes from this compound.

Potential mechanism of action of 6-nitroindole derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a range of palladium-catalyzed cross-coupling reactions provides a straightforward entry into a diverse array of 3-substituted 6-nitroindoles. The established biological significance of the 6-nitroindole scaffold, particularly in the context of anticancer drug discovery, underscores the importance of this starting material. While specific, optimized protocols for this compound are still emerging, the generalized procedures and the demonstrated bioactivities of related compounds presented in this guide offer a solid foundation for researchers to explore the full synthetic and therapeutic potential of this promising molecule. Further investigation into the specific reaction conditions and the biological evaluation of its derivatives is warranted and holds the potential to yield novel and effective therapeutic agents.

References

- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. html.rhhz.net [html.rhhz.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antiproliferation- and Apoptosis-Inducible Effects of a Novel Nitrated [6,6,6]Tricycle Derivative (SK2) on Oral Cancer Cells [mdpi.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Bromo-Nitro-Indole Core: A Novel Scaffold for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with a vast number of natural and synthetic derivatives exhibiting significant pharmacological activities. Among these, bromo-indole alkaloids, predominantly isolated from marine environments, have garnered substantial attention for their potent anti-inflammatory, antimicrobial, and cytotoxic properties. While the individual contributions of bromine and nitro functional groups to the bioactivity of aromatic compounds are well-documented, natural products featuring a conjoined bromo-nitro-indole core have yet to be reported in the scientific literature. This technical guide posits the bromo-nitro-indole core as a novel, synthetically accessible scaffold with considerable therapeutic potential. We provide an in-depth overview of plausible synthetic strategies, predicted biological activities with a focus on the NF-κB signaling pathway, and detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document aims to serve as a foundational resource for researchers interested in exploring this untapped area of chemical space for the development of next-generation therapeutics.

Introduction: The Untapped Potential of the Bromo-Nitro-Indole Core

Indole alkaloids represent a structurally diverse and pharmacologically significant class of natural products. The marine environment, in particular, is a rich source of halogenated indoles, with brominated derivatives being especially prevalent. The presence of bromine often enhances the biological potency of these molecules. Concurrently, nitro-aromatic compounds are known to play crucial roles in various biological processes and are integral components of several established drugs.

Despite the individual prevalence and importance of bromoindoles and nitro-aromatic compounds, a comprehensive search of the natural product literature reveals a notable absence of molecules containing a bromo-nitro-indole core. This presents a unique opportunity for synthetic and medicinal chemists to explore a novel chemical scaffold. The combination of a bromine atom and a nitro group on the indole ring is anticipated to yield compounds with unique physicochemical properties and potentially synergistic or novel biological activities. This guide provides a roadmap for the synthesis, characterization, and biological evaluation of this promising, yet unexplored, class of compounds.

Synthetic Strategies for Accessing the Bromo-Nitro-Indole Scaffold

The synthesis of bromo-nitro-indole derivatives can be approached through two primary retrosynthetic pathways: regioselective nitration of a bromoindole precursor or regioselective bromination of a nitroindole precursor. The choice of strategy will depend on the desired substitution pattern and the availability of starting materials.

Regioselective Nitration of Bromoindole Precursors

The direct nitration of bromoindoles requires careful control of reaction conditions to achieve the desired regioselectivity. Traditional nitration methods often employ harsh acidic conditions which can be incompatible with the sensitive indole nucleus. A milder and more selective approach involves the use of ammonium tetramethylnitrate and trifluoroacetic anhydride.[1][2][3][4][5] This system generates trifluoroacetyl nitrate in situ, which acts as an electrophilic nitrating agent, preferentially targeting the C3 position of the indole ring.[1][2][3][4][5] For bromoindoles where the C3 position is unsubstituted, this method is expected to yield 3-nitro-bromoindoles.

Regioselective Bromination of Nitroindole Precursors

Conversely, one can start with a nitroindole and introduce a bromine atom. Electrophilic aromatic bromination is a common method for preparing aryl bromides.[6] Reagents such as N-bromosuccinimide (NBS) are frequently used for the regioselective bromination of aromatic compounds.[6] The directing effect of the nitro group and any protecting groups on the indole nitrogen will influence the position of bromination. For instance, the bromination of 2-nitro-3-methylphenol has been used as a step in the synthesis of substituted indoles.[7]

Generalized Synthetic Workflow

A generalized workflow for the synthesis and evaluation of bromo-nitro-indole derivatives can be conceptualized as a multi-stage process, beginning with the selection of an appropriately substituted indole, followed by sequential or direct functionalization, and culminating in purification and biological screening.

Predicted Biological Activity and Therapeutic Potential

While no biological data exists for bromo-nitro-indole compounds, the known activities of their constituent parts allow for informed predictions of their therapeutic potential.

Modulation of the NF-κB Signaling Pathway

A significant body of research has demonstrated that many bromo-indole alkaloids and other indole derivatives exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including chronic inflammation, autoimmune disorders, and cancer.[11][12][13] It is hypothesized that the bromo-nitro-indole core could effectively inhibit this pathway. The electron-withdrawing nature of the nitro group, combined with the lipophilicity and electronic effects of the bromine atom, may enhance binding to key proteins in the NF-κB cascade, such as IκB kinase (IKK).[8][10]

Other Potential Pharmacological Activities

Beyond anti-inflammatory effects, the bromo-nitro-indole scaffold may exhibit a range of other biological activities, including:

-

Antimicrobial and Antifungal Activity: Many indole derivatives are known for their antimicrobial properties.[14][15]

-

Anticancer Activity: The inhibition of NF-κB is a key mechanism in suppressing tumor growth and metastasis.[12][13]

-

Neurological Activity: Substituted indoles, including nitroindoles, have been investigated as ligands for serotonin receptors, suggesting potential applications in treating neurological disorders.[16]

Quantitative Data for Bromo-Nitro-Indole Scaffolds and Precursors

While data for bromo-nitro-indoles is not available, the following tables summarize key quantitative data for representative precursor molecules and a synthetic example of the target scaffold. This information is critical for the identification and characterization of novel synthesized compounds.

Table 1: Physicochemical Properties of Representative Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 10075-50-0[17] |

| 3-Bromoindole | C₈H₆BrN | 196.04 | 1484-27-1[18] |

| 3-Nitroindole | C₈H₆N₂O₂ | 162.15 | 3151-33-7 |

| 3-Bromo-5-nitro-1H-indole | C₈H₅BrN₂O₂ | 241.04 | 525593-33-3[19] |

Table 2: Spectroscopic Data for 5-Bromoindole[21]

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.10 | br s | N-H | |

| ~7.76 | d | H-4 | |

| ~7.27 | d | H-7 | |

| ~7.21 | dd | H-6 | |

| ~7.19 | t | H-2 | |

| ~6.47 | t | H-3 | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | |

| 134.7 | C-7a | ||

| 129.9 | C-3a | ||

| 125.3 | C-2 | ||

| 124.8 | C-6 | ||

| 121.8 | C-4 | ||

| 113.0 | C-5 | ||

| 112.5 | C-7 | ||

| 102.3 | C-3 | ||

| IR (ATR) | Wavenumber (cm⁻¹) | Assignment | |

| ~3400 | N-H stretch | ||

| ~3100-3000 | Aromatic C-H stretch | ||

| ~1450 | C=C stretch | ||

| Mass Spectrometry | m/z | Assignment | |

| 195/197 | [M]⁺ (Characteristic 1:1 isotopic pattern for Br) |

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, characterization, and biological evaluation of novel bromo-nitro-indole compounds.

General Synthesis of a 3-Nitro-5-Bromoindole Derivative

This protocol is a hypothetical adaptation based on established methods for the nitration of indoles.[4]

-

Protection: To a solution of 5-bromoindole (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, concentrate the mixture in vacuo and purify by column chromatography to yield N-Boc-5-bromoindole.

-

Nitration: Dissolve N-Boc-5-bromoindole (1.0 mmol) and NMe₄NO₃ (1.1 mmol) in acetonitrile (5 mL) and cool the mixture to 0°C.[4] Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (5 mL).[4] Stir the reaction at 0-5°C for 4 hours.[4]

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium carbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Boc-5-bromo-3-nitroindole.

-

Deprotection (Optional): Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA in vacuo to yield 5-bromo-3-nitroindole.

Spectroscopic Characterization[21]

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Use standard pulse programs.

-

-

Mass Spectrometry:

-

Analyze the sample using high-resolution mass spectrometry (HRMS), such as ESI-TOF, to confirm the molecular formula. The presence of bromine should be evident from the characteristic isotopic pattern of the molecular ion peak.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an FT-IR spectrometer with an ATR accessory. The spectrum should show characteristic peaks for N-H (if deprotected), C-H, C=C, and N-O (from the nitro group) stretching vibrations.

-

NF-κB Luciferase Reporter Assay[12][22][23][24][25]

This assay quantitatively measures the activity of the NF-κB pathway.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well and incubate overnight.[11]

-

Co-transfect the cells with a firefly luciferase reporter plasmid under the control of NF-κB response elements and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[11] Incubate for 24 hours.[11]

-

-

Compound Treatment and Stimulation:

-

Lysis and Luminescence Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity by the test compound compared to the stimulated vehicle control.

-

Conclusion and Future Directions

The bromo-nitro-indole core represents a novel and unexplored scaffold in medicinal chemistry. Although absent in nature, its synthesis is feasible through established chemical methodologies. Based on the well-documented biological activities of bromoindoles and nitro-aromatic compounds, it is reasonable to predict that this new class of molecules will exhibit potent pharmacological properties, particularly in the modulation of inflammatory pathways such as NF-κB.

The synthetic strategies, predictive bioactivity models, and detailed experimental protocols provided in this guide offer a solid foundation for the systematic investigation of bromo-nitro-indole derivatives. Future research should focus on the synthesis of a diverse library of these compounds with varying substitution patterns on the indole ring. Comprehensive screening of this library against a panel of biological targets will be crucial to elucidating their therapeutic potential and establishing structure-activity relationships. The exploration of the bromo-nitro-indole core could pave the way for the discovery of new lead compounds for the treatment of inflammatory diseases, cancer, and other unmet medical needs.

References

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic cryptolepine inhibits DNA binding of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 3-Bromo-6-nitro-1H-indole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-bromo-6-nitro-1H-indole derivatives. The indole scaffold is a prominent feature in many natural products and pharmacologically active compounds. The introduction of bromo and nitro functionalities to the indole ring can significantly modulate its biological activity, making these derivatives valuable intermediates in drug discovery and development.

Synthetic Pathway: Electrophilic Bromination of 6-Nitro-1H-indole

The most direct and efficient synthetic route to this compound is the regioselective electrophilic bromination of commercially available 6-nitro-1H-indole. The electron-rich pyrrole ring of the indole nucleus readily undergoes electrophilic substitution, with the C3 position being the most reactive site. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, offering high regioselectivity for the 3-position.

Caption: Synthetic route to this compound.

Experimental Workflow

The general workflow for the synthesis involves the dissolution of the starting material, addition of the brominating agent, monitoring the reaction, aqueous workup, extraction of the product, and purification.

Caption: General experimental workflow for the synthesis.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from 6-nitro-1H-indole using N-bromosuccinimide.

Materials:

-

6-Nitro-1H-indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dropping funnel or powder funnel

-

Thin Layer Chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 6-nitro-1H-indole (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous THF or DMF. Cool the solution to 0°C using an ice bath.

-

Addition of NBS: While stirring, add N-bromosuccinimide (1.05 - 1.1 eq) portion-wise to the cooled solution. Maintain the temperature at 0°C during the addition.

-

Reaction: After the complete addition of NBS, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is complete when the starting material spot is no longer visible.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted bromine. Stir for 10-15 minutes.

-

Extraction: Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).

Data Presentation

| Parameter | Value |

| Starting Material | 6-Nitro-1H-indole |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Anhydrous THF or DMF |

| Stoichiometry | 6-Nitro-1H-indole : NBS (1 : 1.05-1.1) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Workup | Aqueous sodium thiosulfate quench, extraction |

| Purification | Column Chromatography or Recrystallization |

| Expected Yield | 70-90% (based on similar transformations) |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | Yellow solid |

| This compound | C₈H₅BrN₂O₂ | 241.04 | Pale yellow solid |

Safety Precautions

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle with care and avoid inhalation of dust or contact with skin.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Dispose of chemical waste according to institutional guidelines.

Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of 3-Aryl-6-nitro-1H-indoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 6-nitro-1H-indole scaffold is a valuable building block in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation, enabling the synthesis of 3-aryl-6-nitro-1H-indoles. These derivatives are of significant interest for drug discovery programs. This document provides detailed protocols and guidelines for performing Suzuki coupling reactions with 3-bromo-6-nitro-1H-indole. While direct literature for this specific substrate is sparse, this note is based on established protocols for structurally similar nitrogen-rich heterocycles.[1][2][3] The presence of the unprotected N-H group and the electron-withdrawing nitro group can present challenges, such as catalyst inhibition.[2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful reaction.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids, based on successful couplings of similar heterocyclic compounds.[1][3][4][5]

| Parameter | Recommended Conditions | Rationale & Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) | These are common and effective palladium precursors for cross-coupling reactions. |

| Ligand | XPhos, SPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination and prevent catalyst inhibition by the nitrogen-rich indole core.[2][4] |

| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective than carbonates like K₂CO₃ or Na₂CO₃ for couplings with nitrogen-containing heterocycles.[2][5] |

| Solvent System | 1,4-Dioxane/H₂O (4:1), DME/H₂O, or THF/H₂O | A mixture of an organic solvent and water is often used, as water can facilitate the transmetalation step.[4][6] Ensure solvents are anhydrous and degassed.[2] |

| Temperature | 80-120 °C | Higher temperatures may be required to drive the reaction to completion, especially with less reactive boronic acids. Microwave irradiation can also be effective.[5] |

| Atmosphere | Inert (Argon or Nitrogen) | Palladium catalysts are sensitive to oxygen, so reactions should be performed under an inert atmosphere.[5] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

-

Standard laboratory glassware (Schlenk flask or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-